molecular formula C37H28ClN5O2 B3003131 (4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 330557-15-8

(4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B3003131
CAS RN: 330557-15-8
M. Wt: 610.11
InChI Key: BZSSTSCMYDGHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule. It contains a quinazoline derivative, which is a nitrogen-containing heterocycle . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains several phenyl rings and a methoxy group .

Scientific Research Applications

Anticancer Activity

Quinazoline and quinazolinone derivatives have been found to exhibit anticancer activity . The compound under discussion, being a derivative of these, could potentially be used in cancer research and treatment.

Antibacterial Activity

These derivatives have also shown antibacterial properties . Therefore, this compound could be used in the development of new antibiotics, especially considering the increasing need for novel antibiotics due to the emergence of drug-resistant bacterial strains .

Antifungal Activity

The antifungal activity of quinazoline and quinazolinone derivatives has been documented . This suggests potential applications of this compound in treating fungal infections.

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have demonstrated anti-inflammatory effects . This compound could therefore be used in the development of anti-inflammatory drugs.

Anticonvulsant Activity

These derivatives have been found to possess anticonvulsant properties . This suggests that the compound could be used in the treatment of conditions such as epilepsy.

Antipsychotic Activity

Quinazoline and quinazolinone derivatives have shown antipsychotic effects . This indicates potential applications of this compound in the treatment of psychiatric disorders.

Anti-HIV Activity

These derivatives have demonstrated anti-HIV properties . This suggests that the compound could be used in HIV research and treatment.

Analgesic Activity

Quinazoline and quinazolinone derivatives have been found to possess analgesic properties . This indicates potential applications of this compound in the development of pain relief medications.

Future Directions

Quinazoline and quinazolinone derivatives have been the focus of many research studies due to their diverse biological activities and potential for drug development . Future research may focus on further exploring the biological activities of this compound and developing it into a novel drug molecule.

properties

IUPAC Name

[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28ClN5O2/c1-45-30-19-14-24(15-20-30)33-23-34(25-8-4-2-5-9-25)43(42-33)36(44)27-12-17-29(18-13-27)39-37-40-32-21-16-28(38)22-31(32)35(41-37)26-10-6-3-7-11-26/h2-22,34H,23H2,1H3,(H,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSTSCMYDGHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC5=NC6=C(C=C(C=C6)Cl)C(=N5)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.